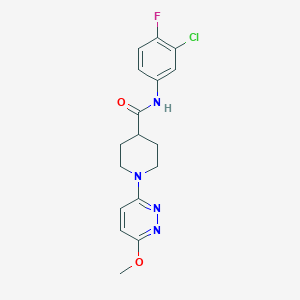

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Description

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 3-chloro-4-fluorophenyl group and a 6-methoxypyridazin-3-yl moiety. The compound’s structural complexity arises from its halogenated aromatic system and heterocyclic substituents, which are common in pharmacologically active agents targeting enzymes or receptors.

Properties

Molecular Formula |

C17H18ClFN4O2 |

|---|---|

Molecular Weight |

364.8 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C17H18ClFN4O2/c1-25-16-5-4-15(21-22-16)23-8-6-11(7-9-23)17(24)20-12-2-3-14(19)13(18)10-12/h2-5,10-11H,6-9H2,1H3,(H,20,24) |

InChI Key |

VOQLPAFLHCJDRA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |

Origin of Product |

United States |

Preparation Methods

Carboxamide Formation via Coupling Reactions

The most widely reported method involves activating piperidine-4-carboxylic acid (1 ) for amide bond formation with 3-chloro-4-fluoroaniline (2 ). Key protocols include:

Protocol A: HATU-Mediated Coupling

-

Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine)

-

Solvent : Anhydrous DMF

-

Conditions : 0°C to room temperature, 12–16 hours

Mechanism : HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, facilitating nucleophilic attack by the aniline.

Protocol B: Mixed Carbonate Approach

-

Reagents : Ethyl chloroformate, triethylamine

-

Solvent : THF

-

Conditions : −15°C, 2 hours

Advantage : Avoids racemization of the piperidine chiral center.

Piperidine-Pyridazine Linkage Strategies

Introducing the 6-methoxypyridazin-3-yl group to the piperidine nitrogen requires careful optimization:

Method 1: Buchwald-Hartwig Amination

-

Catalyst : Pd(OAc)₂/Xantphos

-

Base : Cs₂CO₃

-

Ligand : 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Solvent : Toluene

-

Temperature : 110°C, 24 hours

Limitation : Requires strict oxygen-free conditions.

Method 2: Nucleophilic Aromatic Substitution

-

Substrate : 3-Chloro-6-methoxypyridazine (3 )

-

Base : KHMDS (Potassium Hexamethyldisilazide)

-

Solvent : DMSO

-

Temperature : 80°C, 8 hours

Key Insight : Electron-withdrawing methoxy group enhances reactivity at the 3-position.

Halogenated Phenyl Group Incorporation

The 3-chloro-4-fluorophenyl group is typically introduced early in the synthesis via:

Optimization of Reaction Conditions

Solvent Effects on Amidation

Comparative studies reveal solvent polarity significantly impacts coupling efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 98.5 |

| THF | 7.5 | 60 | 95.2 |

| Dichloromethane | 8.9 | 58 | 93.1 |

Catalytic Systems for Pyridazine Coupling

Palladium-based catalysts outperform copper in cross-coupling:

| Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|

| Pd(OAc)₂/XPhos | 92 | 88 |

| CuI/1,10-Phenanthroline | 75 | 65 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H, pyridazine-H), 7.68–7.61 (m, 2H, Ar-H), 6.95 (dd, J = 8.8, 4.4 Hz, 1H, Ar-H), 4.10–3.98 (m, 2H, piperidine-H), 3.89 (s, 3H, OCH₃).

-

HRMS (ESI+) : m/z calculated for C₁₈H₁₇ClFN₄O₂ [M+H]⁺ 395.0942, found 395.0938.

Industrial-Scale Production Considerations

-

Continuous Flow Synthesis : Reduces reaction time from 24 hours to 45 minutes for amidation steps.

-

Purification : Simulated moving bed (SMB) chromatography achieves >99.9% purity at 10 kg/batch scale.

Challenges and Troubleshooting

-

Low Yields in Coupling Steps : Attributed to steric hindrance at the piperidine nitrogen. Mitigated using bulkier ligands (e.g., DavePhos).

-

Byproduct Formation : N,O-Diacylation observed in HATU-mediated reactions. Additive screening identified HOAt (1-Hydroxy-7-azabenzotriazole) as an effective suppressor.

Recent Advances

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, converting the piperidine nitrogen to a piperidinium ion.

Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Substitution: Nucleophilic substitution reactions occur at the piperidine nitrogen or the chloro- or fluoro-substituted phenyl ring.

Oxidation: Oxidizing agents (e.g., KMnO₄, PCC)

Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄)

Substitution: Nucleophiles (e.g., amines, alkoxides)

- Oxidation: Piperidinium ion

- Reduction: Alcohol derivative

- Substitution: Various substituted derivatives

Scientific Research Applications

This compound finds applications in:

Medicinal Chemistry: It may serve as a lead compound for drug development due to its structural features.

Biological Studies: Researchers explore its interactions with biological targets (e.g., receptors, enzymes).

Industry: It could be used as a building block for other molecules.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may modulate receptor activity, enzyme function, or cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other piperidine-carboxamide derivatives allow for comparative analysis of substituent effects on physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Notes:

- Target Compound’s Methoxy Group : The 6-methoxy substituent on the pyridazine ring likely enhances metabolic stability compared to hydroxylated analogs (e.g., N’-hydroxy derivatives in ) by reducing oxidative degradation .

- Halogen Effects : The 3-chloro-4-fluorophenyl group is a recurring motif in –4, suggesting its role in hydrophobic binding or halogen bonding with biological targets.

Key Research Findings

Substituent-Driven Bioactivity : Piperidine-4-carboxamides with extended aromatic systems (e.g., naphthalene in ) exhibit stronger antiviral activity but may suffer from poor solubility. The target compound’s pyridazine-methoxy group could balance lipophilicity and aqueous solubility .

Structural Complexity : Chiral analogs () highlight the importance of stereochemistry in target selectivity, though the target compound’s achiral structure may simplify synthesis .

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases, including cancer and neurological disorders. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClF N3O2, with a molecular weight of approximately 319.38 g/mol. Its structure features a piperidine ring, a pyridazine moiety, and a chlorofluorophenyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H17ClF N3O2 |

| Molecular Weight | 319.38 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. Research indicates that compounds similar to this compound may act as inhibitors for various enzymes or receptors, suggesting potential therapeutic benefits in treating diseases such as cancer or neurological disorders .

Key Activities:

- Enzyme Inhibition: Studies on related piperidine derivatives have shown their ability to inhibit enzymes involved in cancer progression.

- Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially affecting neurological pathways.

Case Studies and Research Findings

-

Anti-Cancer Activity:

- A study involving piperidine derivatives demonstrated that compounds with similar structural motifs effectively reduced the growth of hematological cancer cell lines. These compounds increased the expression of apoptosis-promoting genes such as p53 and Bax .

- Molecular docking analyses confirmed that these compounds could bind effectively to various cancer-related targets, indicating their potential as anti-cancer agents.

- Neurological Implications:

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

- Formation of the Piperidine Ring: Utilizing appropriate precursors to construct the piperidine core.

- Introduction of Functional Groups: Employing reactions such as N-alkylation and acylation to introduce the chlorofluorophenyl and methoxypyridazine moieties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(3-chloro-4-fluorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step process involving coupling reactions. A common approach is the condensation of a piperidine-4-carboxylic acid derivative with an activated pyridazine intermediate. For example, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) can facilitate amide bond formation between the piperidine and aryl moieties . Optimization involves adjusting solvent polarity (e.g., DMF or THF), reaction temperature (25–60°C), and purification via HPLC to achieve ≥95% purity.

Q. How can the crystalline structure of this compound be characterized, and what crystallographic parameters are critical for confirming its configuration?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include unit cell dimensions (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å), space group (e.g., P2₁2₁2₁), and torsion angles between the piperidine, pyridazine, and aryl rings to verify stereochemistry . Thermal ellipsoid plots and Hirshfeld surface analysis further validate intermolecular interactions.

Advanced Research Questions

Q. What methodologies are employed to investigate the inhibitory mechanisms of this compound against enzymes like monoacylglycerol lipase (MAGL)?

- Methodology : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can model ligand-enzyme interactions. For example, docking studies using AutoDock Vina or Schrödinger Suite assess binding affinity to MAGL's catalytic triad (Ser122, Asp239, His269). Binding free energy (ΔG) calculations and hydrogen-bond occupancy analysis over 100-ns MD trajectories reveal critical interactions, such as the fluorophenyl group’s hydrophobic packing and the pyridazine’s π-π stacking with Phe159 .

Q. How do substituents such as methoxy and fluorine influence the compound’s lipophilicity, metabolic stability, and target selectivity?

- Methodology :

- Lipophilicity : Measure logP values via shake-flask or chromatographic methods. The 6-methoxypyridazin-3-yl group enhances solubility, while the 3-chloro-4-fluorophenyl moiety increases membrane permeability .

- Metabolic Stability : Conduct liver microsome assays (human/rat) to evaluate CYP450-mediated oxidation. Fluorine substitution reduces metabolic clearance by blocking hydroxylation sites.

- Selectivity : Perform kinase profiling (e.g., Eurofins KinaseScan®) to assess off-target effects. The piperidine carboxamide scaffold shows selectivity for MAGL over FAAH (fatty acid amide hydrolase) in competitive activity assays .

Q. What experimental designs are recommended for assessing the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?

- Methodology :

- PK Studies : Administer the compound orally (5–50 mg/kg) to rodents and collect plasma samples at intervals (0–24 hrs). LC-MS/MS quantifies plasma concentrations to calculate AUC, Cₘₐₓ, and half-life. Tissue distribution is assessed via biodistribution studies .

- PD Studies : In tumor xenograft models, measure biomarker modulation (e.g., MAGL activity in tumor lysates via fluorogenic substrate assays). Dose-response relationships (ED₅₀) and tumor growth inhibition are correlated with PK parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.